2-Bromobenzo[d]oxazole-7-carbonitrile
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Overview
Description
2-Bromobenzo[d]oxazole-7-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the second position and a nitrile group at the seventh position of the benzoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-7-carbonitrile typically involves the bromination of benzo[d]oxazole followed by the introduction of a nitrile group. One common method includes the reaction of benzo[d]oxazole with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromobenzo[d]oxazole. This intermediate is then reacted with a suitable nitrile source, such as cyanogen bromide, under basic conditions to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzo[d]oxazole-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in pharmaceutical and material science applications .
Scientific Research Applications
2-Bromobenzo[d]oxazole-7-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-7-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzo[d]oxazole: Lacks the nitrile group, making it less versatile in certain synthetic applications.
Benzo[d]oxazole-7-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Chlorobenzo[d]oxazole-7-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
Uniqueness
2-Bromobenzo[d]oxazole-7-carbonitrile is unique due to the presence of both the bromine and nitrile groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C8H3BrN2O |
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Molecular Weight |
223.03 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C8H3BrN2O/c9-8-11-6-3-1-2-5(4-10)7(6)12-8/h1-3H |
InChI Key |
UKHJUWKZKOFNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Br)C#N |
Origin of Product |
United States |
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